methyl (2R)-2,3-diaminopropanoate
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Overview
Description
Methyl (2R)-2,3-diaminopropanoate is an organic compound with significant interest in various fields of chemistry and biology. This compound features a chiral center, making it an important subject in stereochemistry studies. Its structure consists of a methyl ester group attached to a 2,3-diaminopropanoate backbone, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2,3-diaminopropanoate typically involves the esterification of (2R)-2,3-diaminopropanoic acid. One common method is the reaction of (2R)-2,3-diaminopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and the use of solid acid catalysts can be employed to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl (2R)-2,3-diaminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2,3-diaminopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, influencing processes such as protein synthesis and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2,3-diaminopropanoate: The enantiomer of the compound, with similar but distinct stereochemical properties.
Ethyl (2R)-2,3-diaminopropanoate: An analog with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2,3-diaminobutanoate: A homolog with an additional carbon in the backbone.
Uniqueness
Methyl (2R)-2,3-diaminopropanoate is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
methyl (2R)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m1/s1 |
InChI Key |
WLXXVJOVQCQAMX-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CN)N |
Canonical SMILES |
COC(=O)C(CN)N |
Origin of Product |
United States |
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